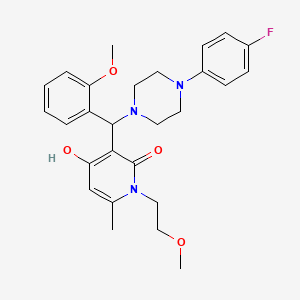
3-((4-(4-fluorophenyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-(4-fluorophenyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C27H32FN3O4 and its molecular weight is 481.568. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-((4-(4-fluorophenyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a novel synthetic derivative with potential pharmacological applications. Its structure, featuring a piperazine moiety and various aromatic substituents, suggests a multifaceted interaction profile with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This molecular structure features:
- A piperazine ring which is commonly associated with various pharmacological activities.
- Fluorophenyl and methoxyphenyl groups that may enhance lipophilicity and receptor binding affinity.
- Hydroxyl and methoxy functional groups that could contribute to its biological activity through hydrogen bonding and steric effects.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies indicate that it may act as:
- Dopamine Receptor Modulator : The piperazine moiety is known for its role in modulating dopamine receptors, which are critical in the treatment of psychiatric disorders.
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which could mitigate oxidative stress in cells.
- Cytotoxicity Against Cancer Cells : Early research indicates that similar compounds exhibit selective cytotoxicity against tumorigenic cell lines, suggesting potential applications in cancer therapy.
In Vitro Studies
- Antifungal Activity : A related compound with a similar structure exhibited effective antifungal properties against various strains, including Cytospora sp. and C. gloeosporioides . This suggests that our compound may also possess antifungal capabilities.
- Analgesic Effects : Compounds derived from similar piperazine structures have shown analgesic activity superior to traditional pain relievers like acetylsalicylic acid . This indicates potential use in pain management.
- Cytotoxicity Profiles : Research on structurally related compounds has demonstrated significant cytotoxic effects against specific cancer cell lines, indicating that the compound may have therapeutic potential in oncology .
In Vivo Studies
Preliminary in vivo studies are necessary to further elucidate the pharmacokinetics and pharmacodynamics of this compound. Current literature suggests that derivatives of piperazine have favorable safety profiles at therapeutic doses, but specific studies on this compound are required for comprehensive understanding.
特性
IUPAC Name |
3-[[4-(4-fluorophenyl)piperazin-1-yl]-(2-methoxyphenyl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32FN3O4/c1-19-18-23(32)25(27(33)31(19)16-17-34-2)26(22-6-4-5-7-24(22)35-3)30-14-12-29(13-15-30)21-10-8-20(28)9-11-21/h4-11,18,26,32H,12-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMOWMPFSBGNOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=C2OC)N3CCN(CC3)C4=CC=C(C=C4)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














